molecular formula C₁₈H₂₂BrClN₂S B1154063 3-Chloro-Vortioxetine Hydrobromide

3-Chloro-Vortioxetine Hydrobromide

Cat. No.: B1154063
M. Wt: 413.8
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-Vortioxetine Hydrobromide is a chemically modified analog of the antidepressant Vortioxetine, supplied as a high-purity reference standard designed for research and development applications. The parent compound, Vortioxetine, is a serotonin modulator and stimulator (SMS) with a multimodal mechanism of action that includes inhibition of the serotonin transporter (SERT), agonism of the 5-HT1A receptor, and antagonism of the 5-HT3 receptor . The clinical relevance of these activities to the antidepressant effect is not fully established . This analog is specifically valuable for analytical purposes. It is used in Analytical Method Development (AMD) and Method Validation (AMV) to support the commercial production and Quality Control (QC) of Vortioxetine, including applications for Abbreviated New Drug Applications (ANDAs) . The compound serves as a critical standard to ensure the accuracy and reliability of analytical protocols. Furthermore, recent preclinical studies suggest that Vortioxetine hydrobromide exhibits off-target effects as a dual JAK2/SRC kinase inhibitor, demonstrating inhibitory effects on cell proliferation in models of gastric cancer . This highlights its potential utility as a tool compound in oncology research for investigating novel therapeutic pathways. The product is characterized with detailed data compliant with regulatory guidelines . Please note : This product is intended "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C₁₈H₂₂BrClN₂S

Molecular Weight

413.8

Origin of Product

United States

Synthetic Chemistry and Derivatization Strategies for 3 Chloro Vortioxetine Hydrobromide

Proposed Retrosynthetic Analysis for 3-Chloro-Vortioxetine Hydrobromide

A logical retrosynthetic analysis of this compound begins with the disconnection of the final hydrobromide salt to the free base, 3-Chloro-Vortioxetine. The core structure of this molecule features a central piperazine (B1678402) ring linking two distinct aryl groups, a 2,4-dimethylphenyl thioether moiety and a chlorinated phenyl ring. The primary disconnections, analogous to established Vortioxetine (B1682262) syntheses, would target the C-S bond and the two C-N bonds of the piperazine ring. newdrugapprovals.orgchemicalbook.com

Two principal retrosynthetic approaches can be proposed:

Late-Stage Halogenation: This approach involves the synthesis of the Vortioxetine core followed by a directed chlorination reaction to introduce the chlorine atom at the 3-position of the phenylpiperazine ring. This strategy is attractive for its potential atom economy but is highly dependent on achieving the desired regioselectivity.

Precursor-Based Synthesis: A more controlled and likely more viable strategy involves the use of a chlorinated starting material. The disconnection would lead back to a chlorinated phenyl precursor, piperazine (or a protected version), and 2,4-dimethylbenzenethiol (B47642). This method offers superior control over the position of the chlorine atom.

The key precursors for the precursor-based approach are outlined in the table below.

Precursor NameChemical StructureRole in Synthesis
1-(2-Amino-3-chlorophenyl)piperazineCl-C₆H₃(NH₂)-N(CH₂)₄NHChlorinated arylpiperazine core
2,4-Dimethylbenzenethiol(CH₃)₂-C₆H₃-SHThioether moiety provider chemicalbook.com
1-Bromo-2-chloro-iodobenzeneCl-C₆H₃(Br)IHalogenated aryl precursor for coupling
PiperazineC₄H₁₀N₂Central heterocyclic ring chemicalbook.com

This table presents hypothetical precursors based on established vortioxetine synthesis routes.

Exploration of Potential Synthetic Pathways to this compound

Building on the retrosynthetic analysis, two primary synthetic strategies can be explored: directed halogenation of a pre-formed Vortioxetine scaffold or, more conventionally, building the molecule from chlorinated precursors.

Halogenation Reactions and Regioselectivity Considerations

The direct chlorination of Vortioxetine presents a significant challenge in regioselectivity. The phenyl ring attached to the piperazine nitrogen contains two activating groups: the piperazine nitrogen (an amino group equivalent) and the thioether. Both are ortho-, para-directing for electrophilic aromatic substitution.

The piperazine nitrogen directs electrophiles to the positions ortho and para to itself.

The thioether group directs to its ortho and para positions.

The interplay of these directing effects would likely lead to a mixture of chlorinated isomers, making the isolation of the desired 3-chloro isomer difficult and likely low-yielding. Achieving high regioselectivity would necessitate a directed ortho-metalation strategy, which could add complexity and cost to the synthesis.

Coupling Reactions Involving Halogenated Intermediates

A more regiochemically precise approach involves using a chlorinated building block from the outset. A plausible pathway, mirroring established palladium-catalyzed methods for Vortioxetine synthesis, would involve the coupling of a halogenated phenylpiperazine intermediate with 2,4-dimethylbenzenethiol. newdrugapprovals.orggoogle.com

One potential route could start with the synthesis of 1-(2-bromo-3-chlorophenyl)piperazine. This intermediate could then undergo a palladium-catalyzed C-S cross-coupling reaction with 2,4-dimethylbenzenethiol. This strategy is a modification of a known process for Vortioxetine where 1-(2-bromophenyl)piperazine (B87059) is a key intermediate. newdrugapprovals.org The final step would involve treatment with hydrobromic acid to form the target salt. chemicalbook.com

An alternative, "one-pot" approach, adapted from a reported Vortioxetine synthesis, could involve the reaction of a di-halogenated precursor like 1-bromo-2-chloro-iodobenzene with piperazine and 2,4-dimethylbenzenethiol in the presence of a palladium catalyst. chemicalbook.com The challenge here lies in the differential reactivity of the three halogen atoms (chloro, bromo, iodo) to ensure the correct sequence of coupling reactions.

Optimization of Reaction Conditions and Yield for Laboratory-Scale Synthesis

Optimizing the synthesis of this compound would focus on the key C-N and C-S coupling steps, which are typically palladium-catalyzed. Drawing from the extensive literature on Vortioxetine synthesis, several parameters would be critical to investigate for maximizing yield and purity. google.comresearchgate.net

Continuous flow synthesis has been shown to be effective for the piperazine ring formation step in Vortioxetine synthesis, overcoming issues seen in batch reactions and allowing for higher temperatures and shorter reaction times, which could be applicable here. researchgate.net

ParameterTypical Conditions for Vortioxetine SynthesisRationale for Optimization
Catalyst Pd₂(dba)₃, Pd(OAc)₂ chemicalbook.comScreening different palladium sources is crucial for efficiency.
Ligand BINAP, other phosphine (B1218219) ligands chemicalbook.comThe choice of ligand significantly impacts catalyst stability and reactivity.
Base K₂CO₃, NaOtBu, Cs₂CO₃Base strength and solubility affect reaction kinetics and side reactions.
Solvent Toluene, Dioxane, Acetonitrile (B52724) (MeCN) thieme-connect.comSolvent polarity can influence reagent solubility and reaction rates.
Temperature Room temperature to 170°C chemicalbook.comthieme-connect.comHigher temperatures can increase reaction speed but may also promote by-product formation.
Reaction Time 4 to 40 hours thieme-connect.comgoogle.comMonitoring reaction completion (e.g., by HPLC) is key to avoid degradation.

This table is based on data from analogous Vortioxetine syntheses and represents a starting point for the optimization of the this compound synthesis.

Investigation of By-product Formation in this compound Synthesis

The synthesis of this compound is expected to generate by-products similar to those observed in the synthesis of Vortioxetine itself. A key concern in palladium-catalyzed cross-coupling reactions is the formation of homo-coupled products.

Other potential impurities could arise from:

Incomplete Halogenation: If a direct halogenation approach is used, regioisomers (e.g., 4-chloro, 5-chloro, and di-chloro species) would be the primary by-products.

Side Reactions of Intermediates: In a precursor-based synthesis, impurities in the chlorinated starting materials would carry through to the final product.

Dimerization: The formation of dimeric impurities has been noted as a challenge in some Vortioxetine syntheses, and similar side reactions could occur here. google.com

Dehalogenation: Reductive dehalogenation of the chlorinated aryl ring under certain catalytic conditions could lead to the formation of Vortioxetine as a significant by-product.

Potential By-productProbable Origin
VortioxetineReductive dehalogenation of chlorinated intermediate.
Regioisomers (e.g., 5-Chloro-Vortioxetine)Lack of regioselectivity in direct chlorination or impure precursors.
Bis(2,4-dimethylphenyl)disulfideOxidative homo-coupling of 2,4-dimethylbenzenethiol.
Piperazine DimerSelf-coupling of piperazine-containing intermediates.

This table outlines hypothetical by-products based on known side reactions in similar chemical transformations.

Green Chemistry Principles in the Synthesis of Halogenated Vortioxetine Analogues

Applying green chemistry principles to the synthesis of this compound would aim to improve the process's environmental footprint and economic viability. A major focus in modern Vortioxetine synthesis has been to move away from expensive and toxic heavy metals like palladium. google.comgoogle.com

Key green chemistry strategies could include:

Catalyst Choice: Exploring copper- or iron-catalyzed cross-coupling reactions as lower-cost, less toxic alternatives to palladium. A process for Vortioxetine using an iron catalyst for a ring-opening reaction has been reported. patsnap.com

Solvent Selection: Replacing hazardous solvents like 1,2-dichlorobenzene (B45396) or dioxane with greener alternatives such as 2-butanol (B46777) or switching to solvent-free reaction conditions where possible. thieme-connect.comgoogle.com

Atom Economy: Designing the synthesis to maximize the incorporation of atoms from the starting materials into the final product. One-pot procedures, where multiple steps are performed in the same reactor, are particularly beneficial in this regard. chemicalbook.com

Process Intensification: Utilizing technologies like continuous flow reactors can reduce reaction times, improve heat transfer, minimize solvent volumes, and lead to higher yields and purity, as demonstrated in Vortioxetine synthesis. researchgate.net

Waste Reduction: Minimizing the use of protecting groups and chromatographic purification steps, which generate significant waste. The development of a practical, commercial process for Vortioxetine focused on avoiding column chromatography. chemicalbook.com

By integrating these principles, the synthesis of this compound could be designed to be not only efficient and high-yielding but also more sustainable.

Advanced Spectroscopic and Chromatographic Characterization of 3 Chloro Vortioxetine Hydrobromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. While specific spectral data for 3-Chloro-Vortioxetine Hydrobromide is not extensively published in peer-reviewed literature, the analysis of Vortioxetine (B1682262) and its other derivatives provides a strong basis for the interpretation of its expected NMR spectra. Certificates of Analysis for related impurities often include detailed NMR data. daicelpharmastandards.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the two phenyl rings, the protons of the two methyl groups, and the methylene (B1212753) protons of the piperazine (B1678402) ring. The substitution pattern, including the chlorine atom on one phenyl ring, will influence the chemical shifts and coupling patterns of the aromatic protons, providing key information for structural confirmation. For the parent compound, Vortioxetine Hydrobromide, typical ¹H NMR signals in DMSO-d₆ show methyl protons around 2.2-2.3 ppm and complex multiplets for the aromatic and piperazine protons in the range of 6.9-7.4 ppm. google.com The presence of the electron-withdrawing chlorine atom in the 3-chloro analogue would likely shift the signals of adjacent protons downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be particularly informative, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The methyl carbons and the carbons of the piperazine ring would appear in the aliphatic region of the spectrum.

2D NMR Techniques: To definitively assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (e.g., within the aromatic rings and the piperazine moiety).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range correlations between protons and carbons (typically over two or three bonds), which is vital for piecing together the molecular framework, such as the connection between the phenyl rings via the sulfur atom and the attachment of the piperazine ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 6.8 - 7.5 Multiplets, Doublets
Piperazine Protons (CH₂) 3.0 - 3.5 Multiplets
Methyl Protons (CH₃) 2.2 - 2.4 Singlets
Piperazine N-H 8.5 - 9.5 Broad Singlet

Note: Predicted values are based on data for Vortioxetine and related derivatives. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₈H₂₂BrClN₂S), HRMS provides the high-accuracy mass measurement necessary to distinguish it from other related compounds.

Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are routinely used for the identification of Vortioxetine and its impurities. researchgate.netnih.gov High-resolution instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers are employed to identify degradation products by analyzing their fragmentation patterns. researchgate.netnih.gov

The fragmentation pathway in MS/MS analysis would likely involve the cleavage of the piperazine ring and the bonds adjacent to the sulfur atom. The initial protonated molecule [M+H]⁺ would undergo collision-induced dissociation to produce characteristic fragment ions. The identification of these fragments helps to confirm the structure of the parent molecule.

Table 2: Key Mass Spectrometry Data for 3-Chloro-Vortioxetine

Parameter Value
Molecular Formula (Free Base) C₁₈H₂₁ClN₂S
Molecular Weight (Free Base) 332.89 g/mol
Molecular Formula (Hydrobromide) C₁₈H₂₂BrClN₂S
Molecular Weight (Hydrobromide) 413.80 g/mol
Expected [M+H]⁺ (Free Base) ~333.1115

Note: The exact mass is calculated based on the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the spectra would be expected to show characteristic absorption bands for the N-H stretching of the protonated piperazine amine, C-H stretching from the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N and C-S stretching vibrations.

FTIR spectra have been used to characterize different crystalline forms of Vortioxetine hydrobromide. googleapis.com The analysis of this compound would show similar characteristic peaks, with potential shifts in frequency due to the presence of the chlorine substituent.

Expected Characteristic Vibrational Bands:

N-H Stretch: A broad band in the region of 2400-2700 cm⁻¹ is characteristic of the amine salt (R₃N⁺-H).

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

Aromatic C=C Stretch: Sharp peaks in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray Crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, Powder X-ray Diffraction (PXRD) is essential for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. google.com

Extensive research has been conducted on the various polymorphic forms of Vortioxetine and its salts, including the hydrobromide. google.commdpi.comnih.govnih.gov Different crystalline forms (e.g., alpha, beta, gamma, delta, and epsilon) and solvates of Vortioxetine hydrobromide have been identified and characterized by their unique PXRD patterns. google.com For example, one patent describes a crystalline form of Vortioxetine hydrobromide with characteristic XRPD peaks at 2θ values of 6.84, 8.38, 9.67, and 13.17 ±0.2°.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment (If Chirality Exists/Relevant)

Chirality is a key consideration for many pharmaceutical compounds, as different enantiomers can have distinct pharmacological and toxicological profiles. A molecule is chiral if it is non-superimposable on its mirror image, which typically arises from the presence of a stereocenter (a carbon atom bonded to four different groups).

Based on the chemical structure of 1-(2-((3-Chloro-2,4-dimethylphenyl)thio)phenyl)piperazine, there are no stereocenters present in the molecule. The molecule possesses a plane of symmetry. Therefore, this compound is an achiral compound. As a result, techniques such as chiral chromatography and spectropolarimetry, which are used to separate and quantify enantiomers, are not relevant for the analysis of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Thermal analysis techniques like TGA and DSC are critical for characterizing the physicochemical properties of a solid material, including its thermal stability, melting point, and phase transitions.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and polymorphic transitions. For various solvates of Vortioxetine hydrobromide, DSC thermograms show characteristic endothermic peaks corresponding to desolvation and melting. For instance, a tert-butanol (B103910) solvate of Vortioxetine hydrobromide exhibits endothermic peaks at approximately 129°C and 227°C. google.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the amount of solvent or water in a crystal lattice. TGA of Vortioxetine hydrobromide solvates shows a weight loss corresponding to the loss of the solvent molecule upon heating. google.com

For this compound, DSC would be used to determine its melting point, and TGA would indicate its decomposition temperature and whether it forms hydrates or solvates. While specific data is not published, the techniques would be directly applicable to assess its thermal properties.

Table 3: Thermal Analysis Data for a Representative Polymorph of Vortioxetine Hydrobromide (tert-butanol solvate)

Technique Observation Temperature (°C)
DSC Endothermic Peak (desolvation) ~129
DSC Endothermic Peak (melting) ~227
TGA Weight Loss (~16.5%) 80 - 120

Source: Data adapted from patent literature for a solvated form of Vortioxetine HBr for illustrative purposes. google.com

Analytical Methodologies for Quantitative Determination and Purity Profiling of 3 Chloro Vortioxetine Hydrobromide

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as the most versatile and widely used technique in pharmaceutical analysis for the quality control of drug substances. ijprajournal.com Its high efficiency, speed, and adaptability make it ideal for determining potency, purity, and the presence of any related substances. ijprajournal.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assay and impurity determination of Vortioxetine (B1682262) and its analogs. Several robust RP-HPLC methods have been developed and validated for Vortioxetine Hydrobromide, which provide a strong foundation for the analysis of its chlorinated derivative. ijprajournal.com These methods typically employ an octadecylsilane (B103800) (C18) or a polar-modified stationary phase to achieve effective separation. google.comnih.gov

The primary goal is to develop a stability-indicating method capable of separating the main compound from its process-related impurities and degradation products. nih.gov Stress testing under various conditions (oxidative, hydrolytic, photolytic) is often performed to demonstrate the method's specificity and to identify potential degradants. nih.gov For instance, studies on Vortioxetine have shown significant degradation under oxidative stress, leading to the formation of a major degradation product identified by mass spectrometry. nih.gov The validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. ijprajournal.comijtsrd.com

Table 1: Exemplary RP-HPLC Conditions for Vortioxetine Analysis

Parameter Condition 1 Condition 2 Condition 3
Stationary Phase Cosmosil C18 (250mm x 4.6ID, 5µm) ijtsrd.com BDS (150mm x 4.6mm, 5µm) wjpmr.com Synergi Polar RP (150 mm × 4.6 mm, 4 µm) nih.gov
Mobile Phase Acetonitrile (B52724):Methanol (B129727):Water (40:50:10 v/v) ijtsrd.com Acetonitrile:KH2PO4 buffer (60:40) wjpmr.com Acetonitrile:Methanol:Acetate Buffer pH 3.5:Water + DEA nih.gov
Flow Rate 0.8 ml/min ijtsrd.com 1.0 ml/min wjpmr.com 1.0 ml/min nih.gov
Detection (UV) 270 nm ijtsrd.com 260 nm wjpmr.com 226 nm nih.gov
Column Temp. 30℃ ijtsrd.com 30℃ wjpmr.com Not Specified
Linearity Range 10-50 µg/ml ijtsrd.com 5-30 µg/ml wjpmr.com 1-100 µg/mL nih.gov
Retention Time 4.498 min ijtsrd.com Not Specified ~7.0 min nih.gov

This table is generated based on data from multiple sources for Vortioxetine Hydrobromide and serves as a reference for developing methods for its chlorinated analog.

For chiral molecules, where enantiomers can have different pharmacological and toxicological profiles, enantiomeric purity is a critical quality attribute. asianpubs.org While 3-Chloro-Vortioxetine itself is not specified as chiral in the provided context, many complex pharmaceutical molecules are. If a chiral center exists, a chiral HPLC method would be necessary to separate and quantify the undesired enantiomer. asianpubs.org

The development of such a method involves screening various chiral stationary phases (CSPs), such as Chiralpak® or Chiralcel®, with different mobile phase compositions (normal-phase or reversed-phase) to achieve separation. asianpubs.orgresearchgate.net The goal is to develop a method sensitive enough to accurately quantify trace amounts of the unwanted enantiomer. asianpubs.org Validation would confirm the method's linearity, precision, and accuracy for the minor enantiomer. asianpubs.org

Optimizing an HPLC method is a systematic process to achieve the best possible separation in the shortest time. ijprajournal.com For a compound like 3-Chloro-Vortioxetine Hydrobromide, this involves several key steps:

Stationary Phase Selection : The choice of column is critical. While standard C18 columns are common, other phases like C8 or polar-embedded/end-capped columns (e.g., Polar RP) might offer different selectivity, which can be advantageous for separating closely related impurities. nih.govnih.gov For instance, a Synergi Polar RP column was found to provide higher system efficiency for Vortioxetine analysis compared to a standard C18 column. nih.gov

Mobile Phase Composition : The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is fine-tuned to control retention and resolution. ijprajournal.com The pH of the buffer is a powerful tool for controlling the retention of ionizable compounds. ijprajournal.comgoogle.com Additives like triethylamine (B128534) or diethylamine (B46881) can be used to improve the peak shape of basic compounds by masking residual silanol (B1196071) groups on the silica (B1680970) support. google.comnih.gov Gradient elution, where the mobile phase composition is changed during the run, is often employed to resolve complex mixtures of impurities with different polarities. google.comgoogle.com

Detection Wavelength : The UV detection wavelength is selected to maximize sensitivity for the API and its impurities. ijprajournal.com This is typically done by examining the UV spectra of the compounds. For Vortioxetine, wavelengths around 226 nm, 228 nm, and 270 nm have been reported as optimal. ijprajournal.comnih.govnih.govijtsrd.com

Table 2: HPLC Method Optimization Parameters

Parameter Variable Purpose Example from Vortioxetine Analysis
Mobile Phase Organic Solvent Ratio (e.g., ACN:Water) Control retention time and resolution Trials included 50:50 and 70:30 ACN:Water before optimizing. ijprajournal.com
Buffer pH Control ionization and retention of acidic/basic analytes A pH of 3.0 was used with a triethylamine aqueous solution. google.com
Additives (e.g., Triethylamine, DEA) Improve peak shape for basic compounds Diethylamine (DEA) was added to the mobile phase. nih.gov
Stationary Phase Column Chemistry (e.g., C18, Polar RP) Alter selectivity to improve separation of critical pairs A Polar RP column provided better efficiency than a C18. nih.gov
Flow Rate ml/min Adjust analysis time and efficiency (within limits) Robustness was tested by varying the flow rate (e.g., 0.7 to 0.9 ml/min). ijtsrd.com
Detection Wavelength (nm) Maximize signal-to-noise for analyte and impurities Wavelengths of 226 nm, 228 nm, and 270 nm have been used. nih.govnih.govijtsrd.com

This table summarizes common optimization strategies based on published methods for Vortioxetine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatization Products

While HPLC is the workhorse for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the analysis of volatile and semi-volatile impurities. These can include residual solvents from the manufacturing process or volatile by-products. The high sensitivity and specificity of the mass spectrometer allow for confident identification of these trace-level components.

In some cases, derivatization is required to make non-volatile impurities, such as piperazine (B1678402) (a potential precursor), amenable to GC analysis. nih.gov For Vortioxetine, a pre-column derivatization method has been reported for determining piperazine traces by HPLC-MS, a principle that can be adapted to GC-MS. nih.gov Similarly, a HILIC-MS method was developed to determine a specific genotoxic impurity, 2-chloro-N-(2-chloroethyl) ethanamine, in the Vortioxetine manufacturing process, highlighting the power of mass spectrometric techniques for controlling potentially harmful impurities. nih.gov

Capillary Electrophoresis (CE) for Charge-Based Separations and Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. For ionizable compounds like this compound, CE can be a powerful complementary technique to HPLC. It often provides a different separation selectivity and can resolve impurities that are difficult to separate by RP-HPLC. nih.gov

A CE method can be developed and validated for purity determination, offering advantages in resolution and analysis time. nih.gov The method validation would include assessing accuracy, precision, linearity, and specificity, often using an internal standard for quantification. nih.gov Its ability to separate analytes based on different physicochemical principles makes it an excellent orthogonal method for confirming the purity profile established by HPLC.

Spectrophotometric and Spectrofluorometric Assays for Quantitative Analysis

Simple, rapid, and cost-effective UV-Vis spectrophotometric methods can be developed for the quantitative determination of this compound in bulk form. rjptonline.org These methods are based on Beer-Lambert's law and involve measuring the absorbance of a solution at the wavelength of maximum absorption (λmax). rjptonline.org For Vortioxetine Hydrobromide, methods have been developed using solvents like methanol or a methanol-water mixture, with a λmax typically observed around 224-228 nm. rjptonline.org These methods are validated for accuracy, precision, and linearity as per ICH guidelines. rjptonline.org

Spectrofluorometry offers significantly higher sensitivity than spectrophotometry and can be employed for quantification, especially at very low concentrations. nih.gov The native fluorescence of the molecule might be utilized, or more commonly, a derivatization reaction is performed with a fluorogenic reagent, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or fluorescamine, to produce a highly fluorescent product. nih.govnih.gov The resulting fluorescence is measured at a specific excitation and emission wavelength. While specific spectrofluorometric methods for 3-Chloro-Vortioxetine are not widely published, the principle has been successfully applied to many other pharmaceutical amines. nih.gov

Table 3: UV Spectrophotometric Methods for Vortioxetine Hydrobromide

Parameter Method A Method B
Solvent Methanol rjptonline.org 50:50% v/v Water:Methanol rjptonline.org
λmax 228 nm rjptonline.org 224 nm rjptonline.org
Linearity Range 2-12 µg/ml rjptonline.org 3-15 µg/ml rjptonline.org
Correlation Coefficient (R²) 0.999 rjptonline.org 0.999 rjptonline.org
Mean Recovery 98.3-100.7% rjptonline.org 98.5-100.3% rjptonline.org

This table is based on published data for Vortioxetine Hydrobromide and is applicable for the development of methods for its chlorinated analog.

Pre Clinical Investigations of Molecular Interactions and Biochemical Activity of 3 Chloro Vortioxetine Hydrobromide Excluding Clinical Outcomes

In Vitro Receptor Binding Assays and Ligand-Target Interactions (e.g., Serotonin (B10506) Receptors, Transporters)

Vortioxetine (B1682262) is characterized by its multimodal activity, interacting with a range of serotonergic targets. researchgate.net Its primary mechanism is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. nih.gov This action increases the concentration of serotonin in the synapse.

Beyond its effect on SERT, vortioxetine demonstrates a distinct profile of activity at several serotonin receptors. It acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors. researchgate.netnih.gov This complex pharmacology distinguishes it from more selective serotonin reuptake inhibitors (SSRIs). nih.gov The binding affinities of vortioxetine for these human targets are well-documented and are presented in the table below.

TargetBinding Affinity (Ki, nM)Functional Activity
Serotonin Transporter (SERT)1.6Inhibitor
5-HT1A Receptor15Agonist
5-HT1B Receptor33Partial Agonist
5-HT1D Receptor54Antagonist
5-HT3 Receptor3.7Antagonist
5-HT7 Receptor19Antagonist

Enzyme Inhibition or Activation Studies (e.g., Cytochrome P450 interactions, other relevant metabolic enzymes)

The metabolic profile of a compound, particularly its interaction with the cytochrome P450 (CYP450) enzyme system, is a critical aspect of its preclinical characterization. Studies on vortioxetine have provided detailed insights into its inhibitory potential on various CYP450 isoenzymes in human liver microsomes.

Vortioxetine has been shown to be a reversible inhibitor of several CYP450 enzymes, with varying degrees of potency and different mechanisms of inhibition (competitive, noncompetitive, and mixed). nih.govnih.gov For instance, it exhibits competitive inhibition of CYP2C19 and CYP2D6, while its inhibition of CYP3A4 and CYP2C8 is noncompetitive. nih.gov Importantly, studies have indicated that vortioxetine does not cause time-dependent inhibition of the major CYP450 enzymes, which is a favorable characteristic as it suggests a lower potential for certain types of drug-drug interactions. nih.gov

The inhibitory constants (Ki) of vortioxetine for key human CYP450 enzymes are summarized in the following table.

CYP450 IsoenzymeInhibition Constant (Ki, µM)Type of Inhibition
CYP2B68.55Mixed
CYP2C86.96Noncompetitive
CYP2C94.17Mixed
CYP2C192.17Competitive
CYP2D69.37Competitive
CYP3A47.26Noncompetitive

Cellular Biochemistry and Signal Transduction Pathway Modulation (in non-human cell lines)

The multimodal receptor activity of vortioxetine translates into complex effects on cellular biochemistry and signal transduction pathways. In non-human cell lines and primary neuronal cultures, vortioxetine has been shown to modulate pathways associated with neuroplasticity.

One notable finding is the ability of vortioxetine to increase the phosphorylation of the AMPA receptor subunit GluA1 at the S845 residue in cultured rat hippocampal neurons. researchgate.net This event is linked to an increase in the phosphorylation of CaMKIIα at threonine 286. researchgate.net These changes suggest an enhancement of glutamatergic neurotransmission, which may be a consequence of its antagonist activity at 5-HT3 receptors located on GABAergic interneurons, leading to a disinhibition of pyramidal neurons. researchgate.net

Furthermore, both acute and chronic treatment with vortioxetine have been demonstrated to increase the expression of the immediate early genes c-Fos and Arc/Arg3.1 in the frontal cortex of rodents. researchgate.net These genes are markers of neuronal activity and are critically involved in synaptic plasticity and memory formation.

Comparative Analysis of Biochemical Activity with Vortioxetine and other Related Analogues

As established, 3-Chloro-Vortioxetine Hydrobromide is a structural analog of vortioxetine. The introduction of a chlorine atom to the dimethylphenyl ring would be expected to alter the electronic and steric properties of the molecule, which could in turn influence its binding affinities for its biological targets and its metabolic stability.

A patent for a class of vortioxetine analogs, which includes halogenated derivatives, suggests that such modifications could improve the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier. google.com The patent also posits that the halogen substitution might lead to greater metabolic stability compared to the methyl group in vortioxetine, which is a site of oxidative metabolism. google.com

Other research on vortioxetine derivatives has focused on creating prodrugs by modifying the piperazine (B1678402) moiety with amino acids. nih.gov These modifications were designed to alter the pharmacokinetic profile and potentially reduce side effects. The study found that these derivatives generally had lower binding affinity for the serotonin transporter compared to the parent vortioxetine. nih.gov

The well-defined pharmacological profile of vortioxetine, with its potent inhibition of SERT and its unique pattern of activity at multiple serotonin receptors, serves as the primary benchmark against which any new analog, including this compound, would be compared. The key questions for future research would be how the chloro-substitution impacts the affinity for SERT and the agonist/antagonist properties at the various 5-HT receptors.

Pharmacological Characterization in Isolated Tissue Preparations (focused on molecular mechanisms)

While specific data for this compound is unavailable, studies on vortioxetine in isolated tissue preparations have helped to elucidate its molecular mechanisms of action. For example, in preparations of tissues expressing specific human serotonin receptors, the functional consequences of vortioxetine's binding have been confirmed.

Theoretical and Computational Chemistry of 3 Chloro Vortioxetine Hydrobromide

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the molecular reactivity of 3-Chloro-Vortioxetine Hydrobromide. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods can elucidate the distribution of electrons and the energies of molecular orbitals.

Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For 3-Chloro-Vortioxetine, the introduction of a chlorine atom, an electron-withdrawing group, to the dimethylphenyl ring is expected to lower the energy of both the HOMO and LUMO compared to Vortioxetine (B1682262). This modification can influence the molecule's reactivity in chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical for its interaction with biological targets. Conformational analysis aims to identify the stable low-energy conformations of the molecule. This can be achieved through systematic or stochastic searches of the potential energy surface. For a molecule with several rotatable bonds, such as the link between the phenyl and piperazine (B1678402) rings and the thioether linkage, multiple low-energy conformations are likely to exist.

In Silico Ligand-Target Docking and Interaction Predictions

Given that 3-Chloro-Vortioxetine is a structural analog of Vortioxetine, it is hypothesized to interact with similar biological targets. Vortioxetine is known to be a multimodal antidepressant that acts as a serotonin (B10506) (5-HT) reuptake inhibitor and modulates several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT3, 5-HT1D, and 5-HT7. nih.govnih.gov

In silico ligand-target docking simulations can be employed to predict the binding mode and affinity of 3-Chloro-Vortioxetine to these protein targets. These computational techniques place the ligand (3-Chloro-Vortioxetine) into the binding site of the protein and score the interaction based on factors like shape complementarity and intermolecular forces.

The introduction of the chlorine atom on the dimethylphenyl ring could influence these interactions in several ways:

Steric Effects: The chlorine atom is larger than a hydrogen atom and may cause steric clashes with amino acid residues in the binding pocket that are not present with Vortioxetine.

Electronic Effects: The electron-withdrawing nature of chlorine can alter the charge distribution of the aromatic ring, potentially affecting pi-pi stacking or cation-pi interactions with aromatic residues in the binding site.

Hydrophobic Interactions: The chloro group can enhance hydrophobic interactions with nonpolar residues in the binding pocket.

Predictive docking studies would be essential to understand how these changes translate to binding affinity and selectivity for the various serotonin receptors and the serotonin transporter.

QSAR/QSPR Modeling for Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity and physicochemical properties of compounds based on their molecular descriptors. nih.govresearchgate.net These descriptors are numerical representations of the chemical structure, encoding information about topology, geometry, and electronic properties.

A QSAR study on Vortioxetine analogs has demonstrated the utility of this approach in predicting antidepressant activity. nih.govresearchgate.net For instance, models have been developed to predict the inhibition of the serotonin transporter (SERT) and agonism at the 5-HT1A receptor. nih.govresearchgate.net These models often use descriptors related to information content, solubility, mass, and charge. nih.govresearchgate.net

For 3-Chloro-Vortioxetine, a QSPR model could be developed to predict key physicochemical properties without the need for experimental measurements. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyPredicted Influence of Chloro GroupRelevant Descriptors in QSPR Models nih.gov
LogP (Lipophilicity) IncreaseAtomic contributions to LogP, topological indices
Aqueous Solubility DecreasePolar surface area, number of hydrogen bond donors/acceptors
pKa Slight decrease in the basicity of the piperazine nitrogenElectronic parameters (e.g., partial charges)
Polarizability IncreaseMolecular volume, electronic eigenvalues

This table is interactive. Click on the headers to sort.

By calculating a set of molecular descriptors for 3-Chloro-Vortioxetine, its properties can be estimated using established QSAR/QSPR models for related compounds.

Prediction of Metabolic Pathways and Products

While excluding human metabolism, the potential chemical transformations of 3-Chloro-Vortioxetine can be predicted based on known chemical reactions and the reactivity of its functional groups. The molecule contains several sites susceptible to chemical modification:

Aromatic Rings: The phenyl and dimethylphenyl rings could undergo electrophilic substitution reactions, although the conditions would need to be carefully chosen to avoid side reactions. The presence of the activating methyl groups and the deactivating, ortho-para directing chloro group will influence the regioselectivity of such reactions.

Thioether Linkage: The sulfur atom can be oxidized to form a sulfoxide (B87167) and then a sulfone. synzeal.com This is a common metabolic pathway for sulfur-containing drugs and can also be achieved through chemical oxidation.

Piperazine Ring: The secondary amine in the piperazine ring is a site for N-dealkylation or substitution reactions. The nitrogen atoms can also be oxidized.

Computational tools can assist in predicting the likelihood of these transformations. For example, by calculating the activation energies for different reaction pathways using quantum chemical methods, one can identify the most probable transformation products under specific chemical conditions.

Degradation Chemistry and Stability Assessment of 3 Chloro Vortioxetine Hydrobromide

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. Based on studies of vortioxetine (B1682262) and general principles of drug degradation, 3-Chloro-Vortioxetine Hydrobromide would be subjected to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. engineering.org.cn

Studies on vortioxetine have shown it to be susceptible to degradation under oxidative and photolytic conditions, while demonstrating stability against thermal and hydrolytic stress (acidic, basic, and neutral). engineering.org.cnnih.govnih.gov For this compound, a similar pattern of susceptibility can be anticipated, although the rates and specific products may differ due to the presence of the chlorine substituent.

A typical forced degradation study for this compound would involve the following conditions:

Acid Hydrolysis: Treatment with an acid such as hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures. Vortioxetine is reported to be stable under these conditions. engineering.org.cn

Base Hydrolysis: Exposure to a basic solution like sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at elevated temperatures. Vortioxetine also shows stability in basic media. engineering.org.cn

Neutral Hydrolysis: Refluxing the drug substance in water.

Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂). This is a critical stress condition for vortioxetine, leading to the formation of several degradation products. nih.govnih.gov The substitution of the oxidatively labile methyl group in vortioxetine with a more stable chlorine atom in the 3-chloro analogue may lead to a different degradation profile, potentially showing increased stability against oxidation. masterorganicchemistry.com

Photolytic Degradation: Exposing the solid drug substance and its solution to ultraviolet (UV) and visible light. Photolysis is a significant degradation pathway for vortioxetine. nih.govnih.gov

Thermal Degradation: Subjecting the solid drug substance to dry heat (e.g., 60-80°C). Vortioxetine has been found to be stable under thermal stress. engineering.org.cn

The following table summarizes the expected stability of this compound based on data from its parent compound, vortioxetine.

Stress ConditionReagent/ConditionExpected Outcome for this compound (inferred)Reference for Vortioxetine
Acid Hydrolysis0.1 N HCl, HeatLikely Stable engineering.org.cn
Base Hydrolysis0.1 N NaOH, HeatLikely Stable engineering.org.cn
Oxidative3-30% H₂O₂Degradation expected, but potentially less than vortioxetine nih.govnih.govmasterorganicchemistry.com
PhotolyticUV/Visible LightDegradation expected nih.govnih.gov
ThermalDry HeatLikely Stable engineering.org.cn

Identification and Structural Elucidation of Degradation Products specific to Halogenated Analogues using LC-ESI-QTOF-MS

Following forced degradation, the crucial next step is the separation, identification, and structural elucidation of any resulting degradation products (DPs). High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone technique for this purpose. Specifically, Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) is a powerful tool that provides high-resolution mass accuracy for both the parent ion and its fragments, enabling the determination of elemental compositions and the elucidation of chemical structures. nih.govnih.gov

For this compound, the degradation products would be analyzed by LC-ESI-QTOF-MS. The presence of a chlorine atom is a key distinguishing feature that would be readily apparent in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern for any chlorine-containing ion, with a primary peak (M+) and a smaller peak at two mass units higher (M+2) with about one-third the intensity. This isotopic signature is invaluable for confirming which degradation products retain the chlorine atom.

While specific degradation products for 3-Chloro-Vortioxetine have not been reported, we can hypothesize potential pathways based on vortioxetine's known degradation and the chemistry of chlorinated aromatic compounds:

Oxidation: While the chlorine atom is less prone to oxidation than a methyl group, other parts of the molecule remain susceptible. masterorganicchemistry.com Oxidation of the thioether sulfur to a sulfoxide (B87167) or sulfone, and N-oxidation of the piperazine (B1678402) ring are likely pathways, similar to vortioxetine. nih.gov

Photolytic Degradation: Photolytic conditions can induce various reactions. Dehalogenation (replacement of the chlorine atom with a hydrogen) is a possible pathway for chlorinated aromatic compounds. Other potential reactions include cleavage of the ether linkage or modifications to the piperazine ring. nih.gov

Hydroxylation: Under certain oxidative or photolytic conditions, hydroxylation of the aromatic ring could occur, although the position of the chlorine atom will influence the site of this substitution.

The table below outlines hypothetical degradation products (DPs) for 3-Chloro-Vortioxetine and the expected mass spectral data that would be observed with LC-ESI-QTOF-MS.

Hypothetical Degradation Product (DP)Proposed StructureKey Mass Spectral Feature (LC-ESI-QTOF-MS)
3-Chloro-Vortioxetine N-OxideOxidation of the piperazine nitrogen[M+H]⁺ with characteristic Cl isotope pattern
3-Chloro-Vortioxetine SulfoxideOxidation of the thioether sulfur[M+H]⁺ with characteristic Cl isotope pattern
De-chloro-VortioxetineReductive dehalogenation[M+H]⁺ without the Cl isotope pattern
Hydroxylated 3-Chloro-VortioxetineAddition of a hydroxyl group to the aromatic ring[M+H]⁺ with characteristic Cl isotope pattern

Kinetic Studies of Degradation Pathways

Understanding the rate at which a drug degrades is crucial for determining its shelf-life and storage conditions. Kinetic studies of degradation are performed by monitoring the concentration of the drug substance over time under specific stress conditions.

For vortioxetine, degradation under oxidative conditions has been reported to follow first-order kinetics, while photolytic degradation follows second-order kinetics. nih.govchromforum.org This means the rate of oxidative degradation is directly proportional to the concentration of the drug, whereas the rate of photolytic degradation is proportional to the square of its concentration.

It is plausible that the degradation of this compound would also follow these kinetic models, although the rate constants would likely differ. The introduction of the electron-withdrawing chlorine atom onto the phenyl ring can influence the electron density of the molecule, thereby affecting its reactivity and the rates of degradation.

A kinetic study for 3-Chloro-Vortioxetine would involve:

Exposing the drug to oxidative and photolytic stress.

Withdrawing samples at various time intervals.

Quantifying the remaining concentration of 3-Chloro-Vortioxetine using a validated stability-indicating analytical method.

Plotting the concentration data against time and fitting it to zero-order, first-order, and second-order kinetic models to determine the best fit and calculate the degradation rate constant (k) and the half-life (t₁/₂) of the drug under those conditions.

The table below summarizes the expected kinetic models for the degradation of this compound.

Degradation PathwayExpected Kinetic ModelRate EquationReference for Vortioxetine
Oxidative DegradationFirst-OrderRate = k[Drug] nih.gov
Photolytic DegradationSecond-OrderRate = k[Drug]² nih.govchromforum.org

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. The development of such a method is a regulatory requirement and is essential for the stability testing of drug substances and products.

For this compound, a stability-indicating HPLC method would be developed. The process involves:

Method Development and Optimization: A reversed-phase HPLC (RP-HPLC) method is typically the method of choice. mdpi.comgoogle.comdocbrown.info Various columns (e.g., C18, C8), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and aqueous buffers), flow rates, and detector wavelengths would be tested to achieve optimal separation between the parent drug and all its potential degradation products.

Forced Degradation: The drug substance is subjected to forced degradation as described in section 7.1. The resulting stressed samples, containing a mixture of the drug and its degradation products, are then used to challenge the analytical method.

Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its suitability. This includes assessing parameters such as:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all degradation product peaks.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively. mdpi.com

The successful development and validation of a SIAM for this compound would ensure that the quality, potency, and stability of the drug can be reliably monitored throughout its shelf life.

Contextual Importance and Future Research Directions

Role of 3-Chloro-Vortioxetine Hydrobromide as a Reference Standard in Pharmaceutical Quality Control and Regulatory Compliance

3-Chloro-Vortioxetine is a key reference standard used in the quality control (QC) and manufacturing of Vortioxetine (B1682262). synzeal.com Reference standards are highly characterized physical materials used in analytical tests to ensure the identity, purity, quality, and strength of pharmaceutical products. labmix24.com The United States Pharmacopeia (USP) provides such standards, and 3-Chloro-Vortioxetine is recognized as a chemical impurity of Vortioxetine. synzeal.comusp.org

Its primary role is in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify impurities in batches of Vortioxetine. synzeal.compharmaguideline.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the identification and control of impurities in drug substances and products. pharmatimesofficial.comnih.govbiomedres.us The presence of even trace amounts of impurities can impact the safety and efficacy of a drug. biomedres.us

By using this compound as a reference, pharmaceutical manufacturers can:

Identify and Quantify: Accurately identify this specific impurity in the API and finished drug product. pharmaguideline.comnexbioinc.com

Validate Methods: Ensure that the analytical methods used for routine quality control are sensitive, specific, and accurate for detecting this compound. synzeal.com

Ensure Batch Consistency: Demonstrate that the manufacturing process consistently controls impurities within acceptable limits, ensuring the safety and quality of the final drug product. nexbioinc.com

Conduct Stability Studies: Assess the degradation pathways of Vortioxetine under various stress conditions (heat, light, humidity) to see if 3-Chloro-Vortioxetine or other impurities form over time. pharmaguideline.comnexbioinc.comnih.gov

The availability of a well-characterized standard like 3-Chloro-Vortioxetine is therefore indispensable for meeting global regulatory requirements for Vortioxetine. synzeal.comlabmix24.com

Implications of Halogenation for Chemical Stability and Reactivity in Drug-Like Molecules

The introduction of a halogen atom, such as chlorine, into a drug molecule—a process known as halogenation—can significantly alter its chemical properties. mdpi.com The presence of the chlorine atom in 3-Chloro-Vortioxetine, as opposed to the methyl group in Vortioxetine, has several implications for its stability and reactivity.

Halogenation is a common strategy in medicinal chemistry used to enhance the therapeutic properties of a drug. researchgate.net Halogens can influence a molecule's:

Metabolic Stability: The carbon-halogen bond, particularly the carbon-fluorine bond, is very strong and can be resistant to metabolic transformations, potentially increasing the drug's half-life. nih.govtaylorandfrancis.com

Lipophilicity: Halogens generally increase the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes. mdpi.com

Binding Affinity: A halogen atom can occupy a binding site on a target protein, and its unique electronic properties can lead to the formation of "halogen bonds," a type of noncovalent interaction that can contribute favorably to the stability of the drug-target complex. nih.govsciencedaily.com Chlorine, bromine, and iodine are particularly effective at forming these bonds. sciencedaily.com

Reactivity: The electron-withdrawing nature of halogens can influence the reactivity of nearby functional groups, potentially stabilizing the molecule or making it susceptible to different degradation pathways. acs.org

In the specific case of 3-Chloro-Vortioxetine, the chlorine atom on the dimethylphenyl ring modifies the electronic environment of the molecule compared to Vortioxetine. This alteration can affect its susceptibility to oxidation, photolysis, or other forms of degradation, which is a key reason why it is monitored during stability studies of Vortioxetine. nih.gov

Property Affected by HalogenationImpact on Drug-Like Molecules
Physicochemical Properties Can alter pKa, lipophilicity, and membrane permeability. nih.govtaylorandfrancis.com
Pharmacokinetic Properties Often improves metabolic stability and bioavailability. taylorandfrancis.comresearchgate.net
Pharmacodynamic Properties Can enhance binding affinity to target proteins through halogen bonding. nih.govh-its.org
Chemical Stability The strong carbon-halogen bond can increase resistance to degradation. mdpi.com

Methodological Advancements in Impurity Profiling of Complex Active Pharmaceutical Ingredients (APIs)

Impurity profiling—the identification, characterization, and quantification of impurities in pharmaceutical products—is a critical aspect of drug development and quality control. biomedres.usbiomedres.us For complex APIs like Vortioxetine, which can have multiple potential impurities arising from synthesis or degradation, advanced analytical techniques are essential. nih.govnih.gov

The primary goal is to separate and detect impurities at very low levels. nexbioinc.com Modern analytical laboratories rely on a suite of powerful techniques, often used in combination (hyphenated techniques), to achieve this.

Key Analytical Techniques in Impurity Profiling:

TechniqueApplication in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) The most widely used method for separating, detecting, and quantifying organic impurities in APIs and drug products. pharmaguideline.comnexbioinc.com
Gas Chromatography (GC) Primarily used for detecting volatile impurities, such as residual solvents from the manufacturing process. pharmaguideline.comnexbioinc.com
Mass Spectrometry (MS) Provides molecular weight and structural information, enabling the identification of unknown impurities. Often coupled with HPLC (LC-MS) or GC (GC-MS) for comprehensive analysis. pharmatimesofficial.comnih.gov
High-Resolution Mass Spectrometry (HRMS) Techniques like Time-of-Flight (TOF) MS offer highly accurate mass measurements, allowing for the determination of elemental composition and confident identification of impurities. nih.govkbibiopharma.com
Nuclear Magnetic Resonance (NMR) Spectroscopy A powerful tool for the definitive structural elucidation of impurities, providing detailed information about the molecule's carbon-hydrogen framework. pharmatimesofficial.comnih.govyoutube.com
Capillary Electrophoresis An alternative separation technique that can be useful for profiling impurities in certain types of drug molecules, including biomolecules. nih.govbiomedres.us

For an impurity like 3-Chloro-Vortioxetine, a stability-indicating HPLC method would be developed to separate it from the parent Vortioxetine molecule and other potential degradation products. nih.gov If an unknown peak appears during analysis, techniques like LC-MS/MS or LC-HRMS would be employed to identify its structure. nih.govkbibiopharma.com Once identified, a reference standard is synthesized or procured to allow for accurate quantification in future batches. synzeal.com

Emerging Research Areas for Halogenated Chemical Entities within Pharmaceutical Development

The intentional use of halogens in drug design continues to be a vibrant and expanding area of pharmaceutical research. nih.govresearchgate.net While fluorine and chlorine have been the most commonly used halogens, researchers are exploring the unique properties of all halogens to create new and better medicines. nih.govresearchgate.net

Emerging research directions include:

Halogen Bonding in Drug Design: Once overlooked, the halogen bond is now recognized as a significant and reliable interaction for improving drug-target binding affinity. nih.govacs.org Researchers are now using computational models to predict and design molecules that can form these stabilizing interactions, leading to more potent and selective drugs. h-its.org

Halogenated Natural Products: Nature provides a vast library of complex molecules, many of which are halogenated and possess potent biological activity. nih.gov Marine organisms, in particular, are a rich source of chlorinated and brominated compounds with potential as antibacterial, antifungal, and anticancer agents. nih.govnih.gov Research is focused on discovering these compounds and developing methods to synthesize them in the lab.

Development of Novel Halogenation Methods: While effective, traditional chemical halogenation methods can be harsh and lack selectivity. taylorandfrancis.com There is a growing interest in developing more eco-friendly and precise methods, including the use of enzymes called halogenases, which can selectively add halogens to a molecule under mild conditions. researchgate.net

Probing Biological Systems: Because they can be readily detected (e.g., ¹⁹F by NMR), halogenated molecules are being developed as probes to study biological processes and investigate the structure and function of enzymes and receptors. sci-hub.se

The study of halogenated compounds like 3-Chloro-Vortioxetine, even as an impurity, contributes to a deeper understanding of how halogenation affects drug stability and behavior. This knowledge, in turn, fuels the rational design of future pharmaceuticals where halogens are not an accidental impurity but a deliberate and beneficial feature. nih.govacs.org

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) using design of experiments (DoE). Implement in-process controls (IPC) via inline FTIR to monitor intermediate formation. Certify batches with NMR and elemental analysis .

Data Interpretation and Validation

  • Key Challenges : Cross-referencing analytical data (e.g., discrepancies in melting points or spectral peaks) requires validation against pharmacopeial standards (USP/EP) .
  • Contradiction Resolution : When conflicting bioactivity data arise, confirm assay conditions (e.g., cell line viability, receptor expression levels) and compound stability under test conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.